![molecular formula C6H4N4O2 B2954480 [1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid CAS No. 2092083-38-8](/img/structure/B2954480.png)

[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

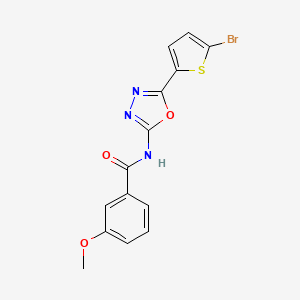

“[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid” is a nitrogen-containing heterocycle . It is a part of a series of novel triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their antibacterial activity . These compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Synthesis Analysis

The synthesis of these compounds involves using 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the key scaffold . The compounds have been synthesized in appreciable yields through two different approaches and characterized using various techniques, such as melting point, 1H and 13C NMR spectroscopy, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include dehydration and cyclization reactions . In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications

Synthesis and Derivative Formation

[1,2,4]Triazolo[4,3-a]pyrazine derivatives exhibit potential in various chemical and medicinal applications due to their unique structure. Kumar and Mashelkar (2008) synthesized novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives from 5-methyl-6-cyano-7-hydrazino-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid, anticipating antihypertensive activity in these compounds (Kumar & Mashelkar, 2008). Lee et al. (1989) developed a novel method for the synthesis of 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, emphasizing the simplicity and good yields of this method (Lee, Kim, Um, & Park, 1989).

Pharmacological Research

In pharmacological research, Rombouts et al. (2015) reported a series of pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as potent inhibitors for PDE2/PDE10 with potential therapeutic applications. They explored structure-activity relationships (SAR) and protein flexibility through free energy perturbation calculations (Rombouts et al., 2015). Kelley et al. (1995) synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and tested them for anticonvulsant activity, demonstrating potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Synthesis Optimization and Methodology

Zhang et al. (2019) optimized the synthesis of 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, an intermediate for small molecule anticancer drugs, achieving a total yield of 76.57% (Zhang, Liu, Zhang, Tan, & Zheng, 2019). Another study by Li et al. (2019) focused on a novel synthesis method for [1,2,4]triazolo[4,3-a]pyrazin-3-amines through oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, offering insights into the structural elucidation of these compounds (Li, Kang, Zhou, Liu, Sun, Xu, & Wang, 2019).

Antibacterial and Antifungal Properties

El-Reedy and Soliman (2020) synthesized novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, exhibiting high antibacterial, antifungal, and anti-inflammatory activities (El-Reedy & Soliman, 2020). Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, finding potent antimicrobial activity against various bacterial and fungal strains (Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021).

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins, inhibiting their activity . This interaction results in the inhibition of the growth of cancer cells, such as A549 cells .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can effectively suppress the growth of cancer cells .

Pharmacokinetics

The unique chemical structure of the triazole moiety in [1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid can affect its polarity, lipophilicity, and hydrogen-bond-forming ability, thereby improving its pharmacokinetics, pharmacology, and toxicology .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, such as A549, MCF-7, and Hela . In addition, it induces the late apoptosis of A549 cells and inhibits their growth in the G0/G1 phase in a dose-dependent manner .

Future Directions

properties

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-2-10-3-8-9-5(10)1-7-4/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCVZYISBYKQSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NN=CN21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2954409.png)

![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)

![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)

![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2954416.png)